![molecular formula C9H11BrN2O B14229756 N-[5-Bromo-2-(methylamino)phenyl]acetamide CAS No. 799254-08-3](/img/structure/B14229756.png)
N-[5-Bromo-2-(methylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Bromo-2-(methylamino)phenyl]acetamide is a chemical compound with the molecular formula C9H11BrN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methylamino group, and an acetamide group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Bromo-2-(methylamino)phenyl]acetamide typically involves the bromination of 2-(methylamino)phenylacetic acid followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-Bromo-2-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include N-oxides, aniline derivatives, and substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[5-Bromo-2-(methylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[5-Bromo-2-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamino group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-Bromo-2-(methylamino)phenyl]acetamide: Characterized by the presence of a bromine atom, a methylamino group, and an acetamide group.
N-[5-Chloro-2-(methylamino)phenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[5-Fluoro-2-(methylamino)phenyl]acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro and fluoro analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
799254-08-3 |
|---|---|
Fórmula molecular |
C9H11BrN2O |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
N-[5-bromo-2-(methylamino)phenyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-6(13)12-9-5-7(10)3-4-8(9)11-2/h3-5,11H,1-2H3,(H,12,13) |
Clave InChI |
STTGIJJATQTCIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



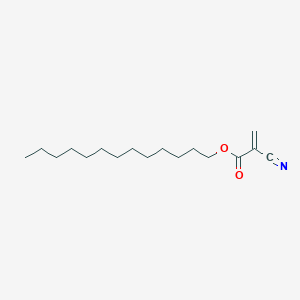
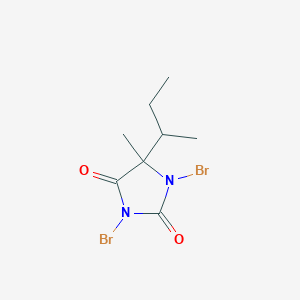
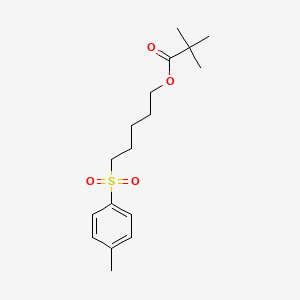
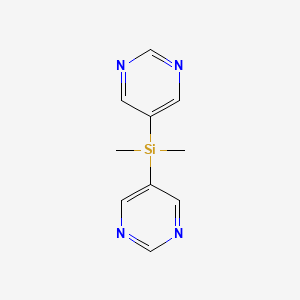
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
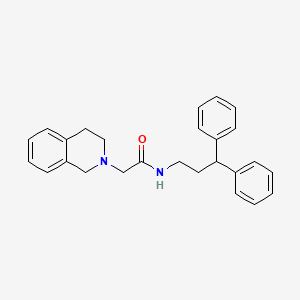
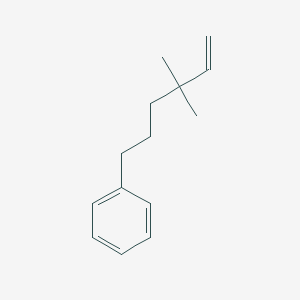
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
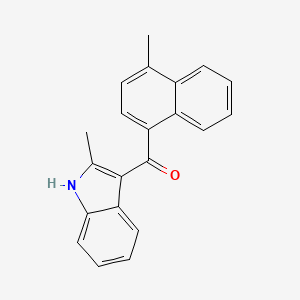
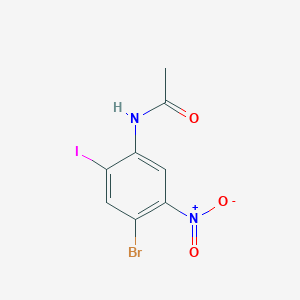
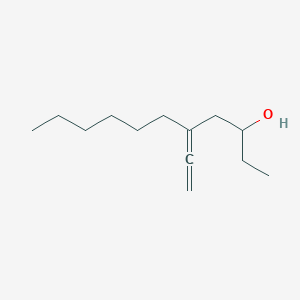
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)

